molecular formula C5H6FNO3S B1524969 (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride CAS No. 1311317-32-4

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

Cat. No.: B1524969
CAS No.: 1311317-32-4
M. Wt: 179.17 g/mol
InChI Key: DXOWYDLFFKYMOF-UHFFFAOYSA-N
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Description

“(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride” is an organic compound with the CAS Number: 1311317-32-4 . It has a molecular weight of 179.17 and is commonly used in scientific research and organic compound synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is (5-methyl-3-isoxazolyl)methanesulfonyl fluoride . The InChI code is 1S/C5H6FNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3 .


Chemical Reactions Analysis

As mentioned earlier, this compound, similar to its chloride counterpart, likely participates in protonation reactions, adding a proton to organic molecules . This facilitates the formation of new bonds and enables various organic synthesis reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.17 . It is shipped with an ice pack and is in the form of an oil .

Scientific Research Applications

Synthesis of o-Quinodimethanes

A study by Shirakawa and Sano (2014) demonstrates the use of sulfonyl fluorides in the generation of o-quinodimethanes through reactions with potassium fluoride. These intermediates are crucial for [4+2] cycloadditions, highlighting their significance in synthetic organic chemistry for constructing complex molecular architectures (Shirakawa & Sano, 2014).

Medicinal Chemistry and Drug Discovery

Fang et al. (2020) developed a protocol for synthesizing oxazolyl sulfonyl fluorides, showcasing their potential in medicinal chemistry. These compounds serve as unique, highly functionalized warheads for chemical biology and drug discovery, demonstrating the versatility of sulfonyl fluorides in developing new therapeutic agents (Fang et al., 2020).

Esterification in Green Chemistry

Brinchi, Germani, and Savelli (2003) utilized ionic liquids based on methanesulfonate for the esterification of carboxylic acids, catalyzed by fluoride ions. This method underscores the role of sulfonyl fluorides in promoting green chemistry practices by offering a mild and reusable reaction medium for synthesizing esters (Brinchi, Germani, & Savelli, 2003).

Antibacterial Activity

Özdemir et al. (2009) synthesized sulfonamide derivatives and their metal complexes, investigating their structures and antibacterial activities. This study highlights the application of sulfonyl fluorides in developing new antibacterial agents with potential for treating various bacterial infections (Özdemir et al., 2009).

Nucleophilic Substitution Reactions

Shavnya et al. (2005) explored fluoride-mediated nucleophilic substitution reactions, showcasing the utility of sulfonyl fluorides in organic synthesis. This method allows for the efficient synthesis of alkyl amino and ether pyrazoles, further demonstrating the versatility of sulfonyl fluorides in synthesizing heterocyclic compounds (Shavnya et al., 2005).

High-Voltage Batteries

Lim et al. (2016) introduced (Trimethylsilyl)methanesulfonate as an interface-stabilizing additive to enhance the performance of high-voltage batteries. This additive plays a crucial role in improving capacity retention and rate performance, illustrating the application of sulfonyl fluorides in advancing battery technology (Lim et al., 2016).

Mechanism of Action

Target of Action

The primary targets of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride are organic molecules. The compound interacts with these molecules to facilitate various organic synthesis reactions .

Mode of Action

The mechanism of action of this compound involves protonation. It adds a proton to the organic molecules, which enables the formation of new bonds between the protonated molecule and the compound . This interaction results in changes that facilitate various organic synthesis reactions.

Result of Action

The result of the action of this compound is the facilitation of various organic synthesis reactions. By adding a proton to organic molecules and enabling the formation of new bonds, the compound plays a crucial role in these reactions .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOWYDLFFKYMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249392
Record name 3-Isoxazolemethanesulfonyl fluoride, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-32-4
Record name 3-Isoxazolemethanesulfonyl fluoride, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolemethanesulfonyl fluoride, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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